molecular formula C4H11ClN2 B1274152 Pyrrolidin-1-amine hydrochloride CAS No. 63234-71-9

Pyrrolidin-1-amine hydrochloride

Cat. No.: B1274152
CAS No.: 63234-71-9
M. Wt: 122.6 g/mol
InChI Key: KTVYGDJRKCXTRA-UHFFFAOYSA-N
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Description

Pyrrolidin-1-amine hydrochloride is an organic compound that belongs to the class of heterocyclic amines. It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Scientific Research Applications

Pyrrolidin-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Target of Action

Pyrrolidin-1-amine hydrochloride is a derivative of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases It’s known that the pyrrolidine ring and its derivatives have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives interact with their targets in a way that depends on the spatial orientation of substituents . For instance, the enantiopure derivative displayed full agonism, both in human GRP40 and mouse GRP40 due to the different binding mode compared to its enantiomer .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence various biological activities . For instance, one study revealed two major metabolic pathways for a pyrrolidine derivative: the reduction of the β-keto moiety and the oxidation at the 2″-position of the pyrrolidine ring .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It’s known that the physicochemical parameters of pyrrolidine and its derivatives can be influenced by steric factors .

Safety and Hazards

Pyrrolidin-1-amine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable, harmful, corrosive, and possibly mutagenic . It causes severe skin burns and eye damage and is harmful if swallowed or inhaled .

Future Directions

Pyrrolidine and its derivatives, including Pyrrolidin-1-amine hydrochloride, continue to be of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

Pyrrolidin-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting neural signaling pathways. Additionally, it can form complexes with proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, it can affect gene expression by binding to transcription factors or modifying chromatin structure, thereby regulating the transcription of target genes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can activate receptors by mimicking the action of natural ligands, triggering downstream signaling cascades. These molecular interactions are essential for understanding the compound’s mode of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing cognitive function or reducing inflammation. At high doses, this compound can exhibit toxic or adverse effects, such as neurotoxicity or hepatotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic fate of this compound is essential for predicting its pharmacokinetic properties and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, efflux, and intracellular trafficking of the compound, affecting its localization and accumulation. For example, this compound can be transported across cell membranes by solute carrier transporters, influencing its concentration in different cellular compartments. These transport and distribution mechanisms are important for understanding the compound’s pharmacodynamics and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the nucleus, where it interacts with transcription factors and chromatin to regulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production. These subcellular localization patterns are crucial for understanding the compound’s mode of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidin-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with an amine source under acidic conditions to form the hydrochloride salt. For instance, pyrrolidine can be reacted with ammonium chloride in the presence of a suitable solvent to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale reaction of pyrrolidine with hydrochloric acid. The process is carried out in a controlled environment to ensure high yield and purity. The reaction mixture is then subjected to purification steps such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or alkylating agents are used under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but without the amine group.

    Pyrrolidin-2-one: A derivative with a carbonyl group at the second position.

    Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.

Uniqueness: Pyrrolidin-1-amine hydrochloride is unique due to its specific amine group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized applications.

Properties

IUPAC Name

pyrrolidin-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c5-6-3-1-2-4-6;/h1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVYGDJRKCXTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1389313-46-5
Record name 1-Pyrrolidinamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389313-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90979271
Record name Pyrrolidin-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63234-71-9
Record name 1-Aminopyrrolidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63234-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidin-1-amine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063234719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidin-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidin-1-amine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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